Cas no 4406-41-1 (2-methyl-N-phenylpropanamide)

2-methyl-N-phenylpropanamide 化学的及び物理的性質
名前と識別子
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- 2-methyl-N-phenylpropanamide
- 2-METHYL-N-PHENYL-PROPANAMIDE
- i-Butyranilide
- Isobutyric acid anilide
- Propanamide, 2-methyl-N-phenyl-
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- インチ: InChI=1S/C10H13NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
- InChIKey: WDRCPKDLZOQCFU-UHFFFAOYSA-N
- SMILES: CC(C)C(=O)Nc1ccccc1
計算された属性
- 精确分子量: 163.09979
じっけんとくせい
- PSA: 29.1
- LogP: 2.35410
2-methyl-N-phenylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00E041-2.5g |
2-METHYL-N-PHENYL-PROPANAMIDE |
4406-41-1 | 95% | 2.5g |
$752.00 | 2024-05-02 | |
1PlusChem | 1P00E041-250mg |
2-METHYL-N-PHENYL-PROPANAMIDE |
4406-41-1 | 95% | 250mg |
$186.00 | 2024-05-02 | |
Aaron | AR00E0CD-250mg |
2-METHYL-N-PHENYL-PROPANAMIDE |
4406-41-1 | 95% | 250mg |
$170.00 | 2025-02-14 | |
1PlusChem | 1P00E041-100mg |
2-METHYL-N-PHENYL-PROPANAMIDE |
4406-41-1 | 95% | 100mg |
$148.00 | 2024-05-02 | |
1PlusChem | 1P00E041-5g |
2-METHYL-N-PHENYL-PROPANAMIDE |
4406-41-1 | 95% | 5g |
$1082.00 | 2024-05-02 | |
Aaron | AR00E0CD-100mg |
2-METHYL-N-PHENYL-PROPANAMIDE |
4406-41-1 | 95% | 100mg |
$126.00 | 2025-02-14 | |
A2B Chem LLC | AG52529-2.5g |
2-METHYL-N-PHENYL-PROPANAMIDE |
4406-41-1 | 95% | 2.5g |
$623.00 | 2024-04-20 | |
A2B Chem LLC | AG52529-5g |
2-METHYL-N-PHENYL-PROPANAMIDE |
4406-41-1 | 95% | 5g |
$904.00 | 2024-04-20 | |
A2B Chem LLC | AG52529-10g |
2-METHYL-N-PHENYL-PROPANAMIDE |
4406-41-1 | 95% | 10g |
$1324.00 | 2024-04-20 | |
Aaron | AR00E0CD-500mg |
2-METHYL-N-PHENYL-PROPANAMIDE |
4406-41-1 | 95% | 500mg |
$296.00 | 2025-02-14 |
2-methyl-N-phenylpropanamide 関連文献
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Xiaoshuang Gao,Chengyang Li,Yao Yuan,Xiaomin Xie,Zhaoguo Zhang Org. Biomol. Chem. 2020 18 263
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Francesca Olimpieri,Maria Cristina Bellucci,Tommaso Marcelli,Alessandro Volonterio Org. Biomol. Chem. 2012 10 9538
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3. Chemistry of 2-bromo-2-methylpropanamides. Synthesis and solvolytic behaviour of oxazolidinones and spiro-oxazolidinonesPaolo Scrimin,Giorgio Cavicchioni,Ferruccio D'Angeli,Amiram Goldblum,Flavio Maran J. Chem. Soc. Perkin Trans. 1 1988 43
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Gao-Hui Pan,Ren-Jie Song,Jin-Heng Li Org. Chem. Front. 2018 5 179
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Yunhe Lv,Weiya Pu,Shukuan Mao,Xiaoran Ren,Yingtao Wu,Hao Cui RSC Adv. 2017 7 41723
2-methyl-N-phenylpropanamideに関する追加情報
Recent Advances in the Study of 2-Methyl-N-phenylpropanamide (CAS: 4406-41-1) in Chemical Biology and Pharmaceutical Research
2-Methyl-N-phenylpropanamide (CAS: 4406-41-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
One of the key areas of investigation has been the optimization of synthetic routes for 2-methyl-N-phenylpropanamide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using catalytic amidation of 2-methylpropanoic acid with aniline derivatives. The researchers highlighted the compound's stability under various conditions, making it a versatile building block for further chemical modifications.
In terms of biological activity, recent in vitro studies have shown that 2-methyl-N-phenylpropanamide exhibits moderate inhibitory effects on certain inflammatory markers. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound showed promising COX-2 selectivity, suggesting potential applications in the development of novel anti-inflammatory agents. However, further in vivo studies are needed to validate these findings.
Pharmacokinetic studies have also been conducted to understand the absorption and metabolism of 2-methyl-N-phenylpropanamide. Research published in Drug Metabolism and Disposition (2023) revealed that the compound undergoes rapid hepatic metabolism, with the primary metabolites being hydroxylated derivatives. This information is crucial for designing more stable analogs with improved bioavailability.
From a structural perspective, computational modeling studies have provided insights into the molecular interactions of 2-methyl-N-phenylpropanamide with various biological targets. Molecular docking simulations published in the Journal of Chemical Information and Modeling (2024) suggest that the compound's phenyl and amide groups play critical roles in target binding, offering guidance for structure-activity relationship (SAR) studies.
While the current research on 2-methyl-N-phenylpropanamide shows promise, several challenges remain. The compound's relatively low potency and metabolic instability present obstacles for direct therapeutic application. However, these limitations also provide opportunities for medicinal chemistry optimization. Future research directions may include the development of prodrug strategies or the synthesis of novel derivatives with enhanced pharmacological properties.
In conclusion, 2-methyl-N-phenylpropanamide (CAS: 4406-41-1) continues to be a compound of interest in pharmaceutical research, serving both as a valuable chemical intermediate and as a lead structure for drug discovery. The recent studies highlighted in this brief demonstrate progress in understanding its chemical properties and biological activities, while also identifying areas for further investigation. Continued research in this area may yield important contributions to the development of new therapeutic agents.
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